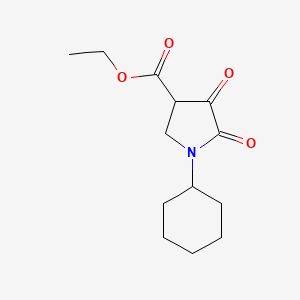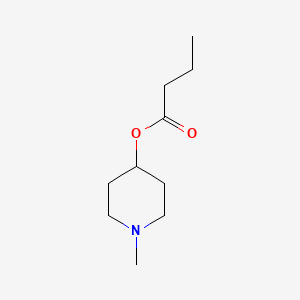![molecular formula C12H13NO3S B8734472 (S)-3-Methyl-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)butanoic acid](/img/structure/B8734472.png)
(S)-3-Methyl-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-(3-oxo-3H-benzo[d]isothiazol-2-yl)-butanoic acid is a complex organic compound with a unique structure that includes a benzoisothiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(3-oxo-3H-benzo[d]isothiazol-2-yl)-butanoic acid typically involves multiple steps. One common method includes the reaction of 2,2’-dithiosalicylic acid with a halogenating agent to form 2,2’-dithiobisbenzoyl halide. This intermediate is then reacted with other reagents to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-(3-oxo-3H-benzo[d]isothiazol-2-yl)-butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be selectively oxidized to form benzo[d]isothiazol-3(2H)-one-1-oxides.
Reduction: Reduction reactions can modify the benzoisothiazole ring, leading to different derivatives.
Substitution: Various substitution reactions can occur on the benzoisothiazole ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Selectfluor is commonly used as an oxidizing agent for this compound.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
3-Methyl-2-(3-oxo-3H-benzo[d]isothiazol-2-yl)-butanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-(3-oxo-3H-benzo[d]isothiazol-2-yl)-butanoic acid involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been shown to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Hydroxybenzyl)benzo[d]isothiazol-3(2H)-one: This compound shares a similar benzoisothiazole core and has been studied for its multifunctional anti-Alzheimer’s properties.
Benzothieno-[3,2’-f][1,3]oxazepines: These compounds also contain a fused heterocyclic system and exhibit various biological activities.
Uniqueness
3-Methyl-2-(3-oxo-3H-benzo[d]isothiazol-2-yl)-butanoic acid is unique due to its specific structure, which allows for a diverse range of chemical modifications and applications. Its ability to undergo selective oxidation and its potential therapeutic effects make it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C12H13NO3S |
|---|---|
Peso molecular |
251.30 g/mol |
Nombre IUPAC |
3-methyl-2-(3-oxo-1,2-benzothiazol-2-yl)butanoic acid |
InChI |
InChI=1S/C12H13NO3S/c1-7(2)10(12(15)16)13-11(14)8-5-3-4-6-9(8)17-13/h3-7,10H,1-2H3,(H,15,16) |
Clave InChI |
WWXBUKVYEVDASM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2S1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(4-chlorophenyl)ethyl]cyclohexanecarboxamide](/img/structure/B8734393.png)









![(1S,8S,9R)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B8734456.png)



